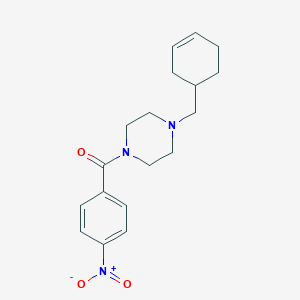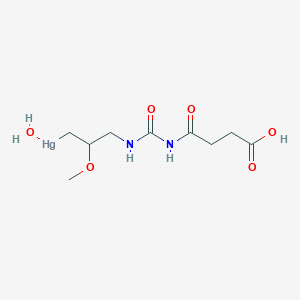
1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine, also known as CNB-001, is a novel compound that has gained significant attention in the field of neuroscience research. It is a small molecule that exhibits neuroprotective properties and has the potential to be used as a therapeutic agent for various neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine involves the modulation of various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine is its neuroprotective properties, which make it a potential therapeutic agent for various neurodegenerative disorders. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have a favorable safety profile in animal studies. However, one of the limitations of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine. One of the directions is to study the potential of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine as a therapeutic agent for various neurodegenerative disorders in human clinical trials. Another direction is to investigate the potential of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine to enhance cognitive function and memory in healthy individuals. Additionally, further research is needed to optimize the synthesis method of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine to improve its solubility and yield.
Méthodes De Synthèse
The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of triethylamine. The resulting intermediate is then reacted with cyclohexenylmethyl chloride to yield 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine. The synthesis method has been optimized to yield high purity and yield of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine.
Applications De Recherche Scientifique
1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its neuroprotective properties in various animal models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. 1-(3-Cyclohexen-1-ylmethyl)-4-(4-nitrobenzoyl)piperazine has also been studied for its potential to enhance cognitive function and memory.
Propriétés
Formule moléculaire |
C18H23N3O3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H23N3O3/c22-18(16-6-8-17(9-7-16)21(23)24)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
Clé InChI |
SMAFGORBZUCLDY-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)